BenchChemオンラインストアへようこそ!

Sniper(abl)-024

PROTAC BCR-ABL Degradation DC50

SNIPER(ABL)-024 is a chimeric degrader conjugating GNF5 to LCL161-derived IAP ligand via PEG linker. It eliminates BCR-ABL protein via IAP-mediated ubiquitylation (DC50=5 μM), bypassing TKI resistance mutations. Unlike ATP-competitive TKIs that only inhibit kinase activity, this degrader removes the entire oncoprotein, enabling unique proteomic studies. Substitution with analogs (e.g., SNIPER(ABL)-058) or cereblon-recruiting PROTACs yields non-comparable results. For IAP-dependent degradation validation or degradation-versus-inhibition comparisons, this compound is irreplaceable.

Molecular Formula C52H61F3N8O9S
Molecular Weight 1031.1 g/mol
Cat. No. B15144104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-024
Molecular FormulaC52H61F3N8O9S
Molecular Weight1031.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC
InChIInChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60)/t34-,44-,46-/m0/s1
InChIKeyWDQUTOHXUGVTJQ-WUSNILEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-024 Procurement: Chemical Identity, Degrader Classification, and Baseline Specifications


SNIPER(ABL)-024 (CAS 2222355-77-1) is a chimeric small-molecule degrader that conjugates GNF5, an allosteric ABL inhibitor, to an LCL161-derived IAP ligand via a polyethylene glycol linker [1][2]. This compound is designed to induce IAP-mediated ubiquitylation and subsequent proteasomal degradation of the BCR-ABL oncoprotein, a key driver in chronic myelogenous leukemia (CML) [3]. As a research tool, it exhibits a half-maximal degradation concentration (DC50) of 5 μM for BCR-ABL protein reduction in cellular assays [4].

Procurement Alert: Why Substituting SNIPER(ABL)-024 with Other BCR-ABL Degraders or Inhibitors Compromises Research Reproducibility


Interchanging SNIPER(ABL)-024 with other BCR-ABL-targeting agents—whether other SNIPER(ABL) analogs, cereblon-recruiting PROTACs, or traditional tyrosine kinase inhibitors (TKIs)—is not scientifically valid. Degradation potency (DC50) varies by orders of magnitude across the SNIPER family due to differences in ABL inhibitor warhead, IAP ligand, and linker composition [1]. Unlike ATP-competitive TKIs (e.g., imatinib, dasatinib) that only inhibit kinase activity, SNIPER(ABL)-024 eliminates the entire BCR-ABL protein, a mechanistically distinct outcome that requires its specific bifunctional architecture [2]. The quantitative evidence below demonstrates exactly why generic substitution would yield non-comparable experimental results.

SNIPER(ABL)-024 Comparative Performance Data: Degradation Potency, Linker Optimization, and Selectivity Benchmarking


Degradation Potency (DC50): SNIPER(ABL)-024 vs. SNIPER(ABL)-058 and SNIPER(ABL)-013

SNIPER(ABL)-024 achieves a DC50 of 5 μM for BCR-ABL degradation, representing a 2-fold improvement over SNIPER(ABL)-058 (DC50 = 10 μM) and a 4-fold improvement over SNIPER(ABL)-013 (DC50 = 20 μM) in matched cellular assays [1][2][3]. This superiority stems from the optimized combination of GNF5 as the ABL-targeting warhead and the LCL161-derived IAP ligand [4].

PROTAC BCR-ABL Degradation DC50

Degradation vs. Inhibition: DC50 of SNIPER(ABL)-024 Compared to IC50 of Its Parent Inhibitor GNF5

SNIPER(ABL)-024 achieves a BCR-ABL degradation DC50 of 5 μM, whereas the parent ABL inhibitor GNF5 exhibits an inhibitory IC50 of 0.22 μM [1][2]. This 23-fold difference illustrates that degradation is a distinct pharmacological event from kinase inhibition. Importantly, the degradation mechanism eliminates the entire protein, potentially overcoming kinase inhibitor resistance mechanisms [3].

Degradation vs. Inhibition DC50 IC50

Linker Optimization Impact: SNIPER(ABL)-024 vs. SNIPER(ABL)-033

SNIPER(ABL)-024 employs a polyethylene glycol (PEG) linker that contributes to a DC50 of 5 μM. In contrast, SNIPER(ABL)-033, which utilizes the HG-7-85-01 ABL inhibitor warhead with a distinct PEG linker, achieves a more potent DC50 of 0.3 μM [1][2]. This 17-fold difference underscores the critical impact of linker composition and warhead choice on degradation efficiency, highlighting that not all SNIPERs are equivalent even within the same target class.

Linker optimization PEG linker Degradation efficiency

Selectivity Profile: SNIPER(ABL)-024 vs. SNIPER(ABL)-039

SNIPER(ABL)-039 displays potent inhibitory activity against cIAP1 (IC50 = 10 nM), cIAP2 (IC50 = 12 nM), and XIAP (IC50 = 50 nM), in addition to its BCR-ABL degradation activity (DC50 = 10 nM) [1]. While direct IC50 data for SNIPER(ABL)-024 against these IAP ligases are not reported, its composition (GNF5 + LCL161 derivative) is expected to yield a different selectivity profile, potentially with reduced IAP inhibition [2]. This makes SNIPER(ABL)-024 a valuable comparator for studying the role of IAP ligase engagement in degrader pharmacology.

Selectivity IAP ligase cIAP1 XIAP

Optimal Deployment Scenarios for SNIPER(ABL)-024 in BCR-ABL Degradation Research and Drug Discovery Workflows


1. BCR-ABL Degradation in TKI-Resistant CML Models

Utilize SNIPER(ABL)-024 at 5 μM (DC50) to induce BCR-ABL degradation in CML cell lines resistant to imatinib or dasatinib. The compound's protein elimination mechanism bypasses kinase domain mutations that confer TKI resistance, as demonstrated in comparative studies with parent inhibitors [1].

2. Comparative Degrader Structure-Activity Relationship (SAR) Studies

Benchmark SNIPER(ABL)-024 against analogs like SNIPER(ABL)-058 (DC50 = 10 μM) and SNIPER(ABL)-033 (DC50 = 0.3 μM) to dissect the contributions of the GNF5 warhead, LCL161-derived IAP ligand, and PEG linker length to degradation efficiency [2][3].

3. Mechanistic Dissection of Degradation vs. Inhibition

Co-treat cells with SNIPER(ABL)-024 (5 μM DC50) and its parent inhibitor GNF5 (IC50 = 0.22 μM) to compare proteomic changes following protein degradation versus kinase inhibition. This workflow enables identification of downstream signaling differences attributable to BCR-ABL protein elimination [4].

4. IAP-Dependent Degradation Pathway Validation

Employ SNIPER(ABL)-024 in CRISPR/Cas9 knockout models of cIAP1/2 or XIAP to confirm IAP-dependence of BCR-ABL degradation. The compound's reliance on IAP ligases, as opposed to cereblon, makes it an ideal tool for validating E3 ligase specificity in SNIPER-mediated degradation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(abl)-024

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.